molecular formula C13H10FN5OS B2839067 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034305-75-2

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2839067
CAS No.: 2034305-75-2
M. Wt: 303.32
InChI Key: WTUZZIINBRZIIV-UHFFFAOYSA-N
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Description

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a combination of fluorine, thiophene, triazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which include the thiophene, triazole, and pyridine derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound.

  • Step 1: Synthesis of Thiophene Derivative

      Reagents: Thiophene, bromine, and a suitable base.

      Conditions: The thiophene is brominated to form 2-bromothiophene under controlled conditions.

  • Step 2: Formation of Triazole Ring

      Reagents: 2-bromothiophene, sodium azide, and copper(I) catalyst.

      Conditions: A click chemistry reaction is employed to form the 1-(thiophen-2-yl)-1H-1,2,3-triazole derivative.

  • Step 3: Coupling with Pyridine Derivative

      Reagents: 1-(thiophen-2-yl)-1H-1,2,3-triazole, 5-fluoropyridine-3-carboxylic acid, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: The final coupling reaction is carried out under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methylpyridine-3-carboxamide
  • 1-(thiophen-2-yl)-1H-1,2,3-triazole
  • 5-fluoro-1H-pyridine-3-carboxamide

Uniqueness

The uniqueness of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide lies in its combination of fluorine, thiophene, triazole, and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-10-4-9(5-15-6-10)13(20)16-7-11-8-19(18-17-11)12-2-1-3-21-12/h1-6,8H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZZIINBRZIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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